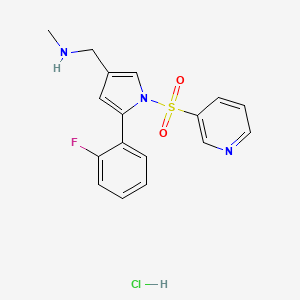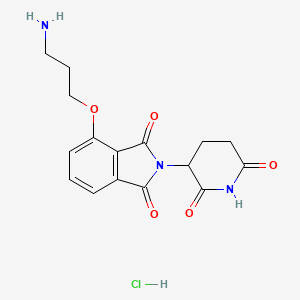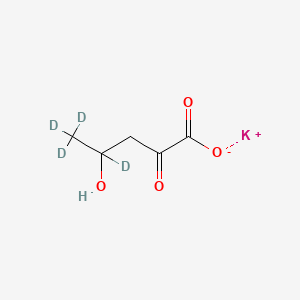
4-Hydroxy-2-oxovaleric acid-d4 (potassium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-2-oxovaleric acid-d4 (potassium) is a deuterated derivative of 4-hydroxy-2-oxovaleric acid, where the hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique properties and stability. It is a potassium salt form, which enhances its solubility in water and other solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-2-oxovaleric acid-d4 (potassium) typically involves the deuteration of 4-hydroxy-2-oxovaleric acid. This process can be achieved through various methods, including the use of deuterated reagents or solvents. One common method involves the reaction of 4-hydroxy-2-oxovaleric acid with deuterated water (D2O) in the presence of a catalyst to replace the hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of 4-hydroxy-2-oxovaleric acid-d4 (potassium) involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its potassium salt form.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2-oxovaleric acid-d4 (potassium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the reagent used.
Scientific Research Applications
4-Hydroxy-2-oxovaleric acid-d4 (potassium) is widely used in scientific research due to its stability and unique properties. Some applications include:
Chemistry: Used as a stable isotope-labeled compound in various chemical reactions and studies.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic processes.
Medicine: Utilized in drug development and pharmacokinetic studies to investigate the behavior of drugs in the body.
Industry: Applied in the production of deuterated compounds for various industrial applications, including the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of 4-hydroxy-2-oxovaleric acid-d4 (potassium) involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence reaction kinetics and stability, making it a valuable tool in studying reaction mechanisms and metabolic pathways. The compound can act as a tracer in biochemical studies, allowing researchers to track its movement and transformation within biological systems.
Comparison with Similar Compounds
4-Hydroxy-2-oxovaleric acid-d4 (potassium) is unique due to its deuterium content, which provides enhanced stability and distinct properties compared to non-deuterated analogs. Similar compounds include:
4-Hydroxy-2-oxovaleric acid: The non-deuterated form, which lacks the stability and unique properties of the deuterated version.
4-Hydroxy-2-oxovaleric acid-d3 (potassium): A partially deuterated form with three deuterium atoms, offering intermediate properties between the fully deuterated and non-deuterated forms.
4-Hydroxy-2-oxovaleric acid-d2 (potassium): Another partially deuterated form with two deuterium atoms, providing different stability and reactivity profiles.
These comparisons highlight the unique advantages of 4-hydroxy-2-oxovaleric acid-d4 (potassium) in scientific research and industrial applications.
Properties
Molecular Formula |
C5H7KO4 |
|---|---|
Molecular Weight |
174.23 g/mol |
IUPAC Name |
potassium;4,5,5,5-tetradeuterio-4-hydroxy-2-oxopentanoate |
InChI |
InChI=1S/C5H8O4.K/c1-3(6)2-4(7)5(8)9;/h3,6H,2H2,1H3,(H,8,9);/q;+1/p-1/i1D3,3D; |
InChI Key |
UMKYHQKUABCGNK-GRONTCIHSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(CC(=O)C(=O)[O-])O.[K+] |
Canonical SMILES |
CC(CC(=O)C(=O)[O-])O.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


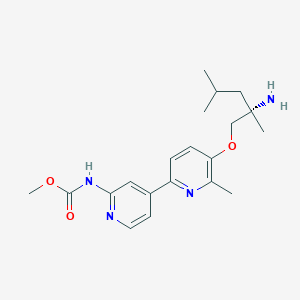
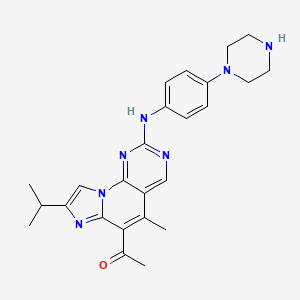
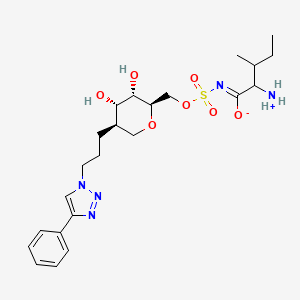
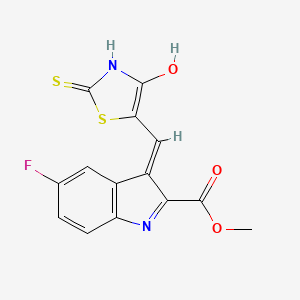
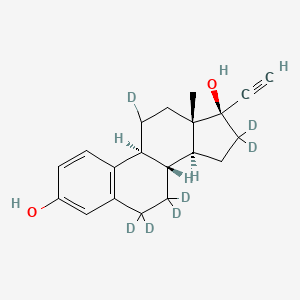
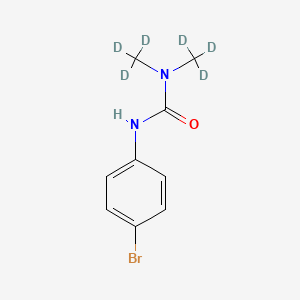
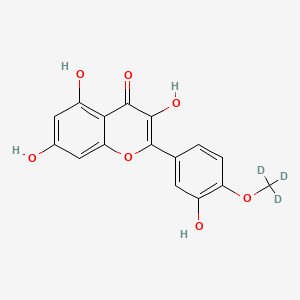
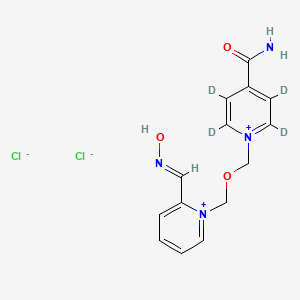


![sodium;[(3R,5R,10S,12S,13R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-12-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12416997.png)
